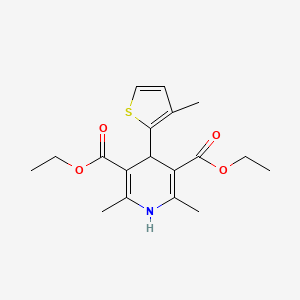![molecular formula C22H15NO4S2 B10809552 3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid](/img/structure/B10809552.png)
3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" is a compound that has captured the interest of scientists due to its complex structure and wide range of applications. This compound contains both benzyl and thiazolidinylidene functional groups, contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" typically involves multiple steps:
Formation of Thiazolidin-5-ylidene Intermediate: This can be achieved through the cyclization of an appropriate thioamide with an α-halo ketone.
Subsequent Aldol Condensation: The intermediate is then subjected to aldol condensation with a benzylidene moiety to form the core structure of the compound.
Final Coupling: The furyl and benzoic acid units are coupled via either a Friedel-Crafts acylation or a direct arylation method.
These reactions are carried out under controlled temperatures, usually ranging from 0°C to 100°C, in the presence of catalysts such as acids or bases.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. The use of flow chemistry is common, allowing for continuous synthesis and minimization of impurities.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation, particularly at the thiazolidinylidene moiety.
Reduction: Reduction reactions typically target the oxo groups in the benzyl and thiazolidin moieties.
Substitution: Electrophilic aromatic substitution is feasible on the benzyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Conditions include using strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The products vary significantly depending on the reagents and conditions but may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with fewer oxo groups.
Substituted compounds where hydrogen atoms are replaced with new functional groups.
Scientific Research Applications
Chemistry
The compound's structural complexity makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential bioactivity is of significant interest. Initial studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties.
Medicine
Researchers are investigating its potential as a pharmacophore—a part of a molecule responsible for its biological action—in drug design.
Industry
In industry, the compound finds applications in material science, particularly in developing new polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" involves interaction with cellular targets:
Molecular Targets: Enzymes and receptors involved in inflammation and microbial growth.
Pathways: It may inhibit specific enzymatic pathways, leading to reduced inflammation or microbial viability.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxo-thiazolidin derivatives: Share the thiazolidinylidene core.
Benzylidene derivatives: Have the benzylidene moiety.
Uniqueness
What sets this compound apart is its dual functionality, combining both the benzyl and thiazolidinylidene moieties, which confer a unique range of chemical reactivity and biological activity.
This unique interplay of functional groups makes "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" a versatile and valuable compound in various scientific fields.
Properties
Molecular Formula |
C22H15NO4S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-5-2-1-3-6-14)12-17-9-10-18(27-17)15-7-4-8-16(11-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- |
InChI Key |
WCPOPCOJKJYAQF-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[6-[(4-acetylphenyl)carbamoyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-3-yl]acetate](/img/structure/B10809476.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B10809477.png)

![ethyl 3-[(2-fluorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate](/img/structure/B10809493.png)

![5,7-Dimethyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B10809499.png)
![2-(2-Fluorophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B10809502.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10809515.png)
![4-methyl-N-[1-[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B10809520.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B10809535.png)

![N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B10809546.png)
![6-(4-hydroxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B10809558.png)
